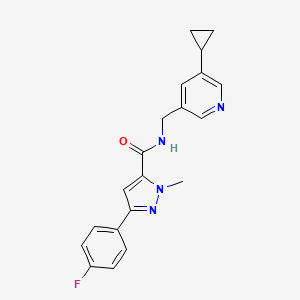

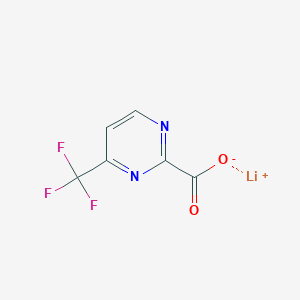

![molecular formula C18H12FN5O2 B2683305 N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034632-98-7](/img/structure/B2683305.png)

N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-6-hydroxypyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains an imidazo[1,2-a]pyridine moiety, which is a fused bicyclic heterocycle . This moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The compound also contains a 4-fluorophenyl group and a 6-hydroxypyrimidine-4-carboxamide group, but without more specific information, it’s difficult to predict the properties of the compound.

Scientific Research Applications

Organic Synthesis

Imidazo[1,2-a]pyridines, which is a part of the compound’s structure, are valuable heterocyclic scaffolds in organic synthesis . The direct functionalization of this scaffold is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Pharmaceutical Chemistry

Imidazo[1,2-a]pyridines are also important in pharmaceutical chemistry . They can be used to create a variety of drugs with different therapeutic effects.

Microwave Irradiation Synthesis

This compound can be synthesized using a solvent- and catalyst-free method under microwave irradiation . This method is fast, clean, high yielding, simple to work up, and environmentally benign .

Corrosion Inhibitor

The compound can be used as a corrosion inhibitor . It has been shown to have an efficiency of 99% at low concentrations ranging from 50-1000ppm .

Antibacterial Activator

The compound has antibacterial properties . It has shown inhibition diameters of 12±2.1mm and 15±2.4mm against E.coli and Bacillus spp bacteria respectively .

Antiviral Properties

Imidazo[1,2-a]pyridines have shown promising antiviral properties . This suggests that the compound could potentially be used in the development of antiviral drugs.

Antiulcer Properties

Imidazo[1,2-a]pyridines have also demonstrated antiulcer properties . This indicates that the compound could be used in the treatment of ulcers.

Tuberculosis Treatment

The compound could potentially be used in the treatment of tuberculosis . A study showed a 90%, 99%, and 99.9% reduction of bacterial load when treated with certain doses of a similar compound .

Mechanism of Action

Target of Action

The primary targets of N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-6-hydroxypyrimidine-4-carboxamide Compounds with similar imidazole and pyridine structures have been known to interact with a wide range of targets, including various enzymes and receptors .

Mode of Action

The specific mode of action of N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-6-hydroxypyrimidine-4-carboxamide Compounds with similar structures have been known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

The biochemical pathways affected by N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-6-hydroxypyrimidine-4-carboxamide Compounds with similar structures have been known to affect a variety of biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-6-hydroxypyrimidine-4-carboxamide Compounds with similar structures have been synthesized and studied for their pharmacokinetic properties .

Result of Action

The molecular and cellular effects of N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-6-hydroxypyrimidine-4-carboxamide Compounds with similar structures have been known to exhibit a wide range of biological activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-6-hydroxypyrimidine-4-carboxamide Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

properties

IUPAC Name |

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN5O2/c19-12-6-4-11(5-7-12)16-17(24-8-2-1-3-14(24)22-16)23-18(26)13-9-15(25)21-10-20-13/h1-10H,(H,23,26)(H,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSBOJLUJJVUEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=O)NC=N3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-6-hydroxypyrimidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

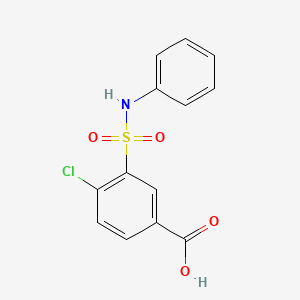

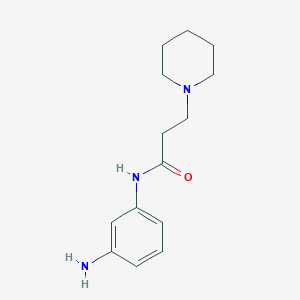

![N-(1-cyanobutyl)-3-[2-(4-methoxyphenyl)-1H-indol-3-yl]-N-methylpropanamide](/img/structure/B2683225.png)

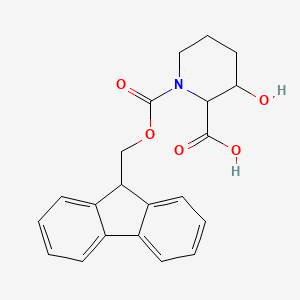

![2-Cyclopropyl-1-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2683226.png)

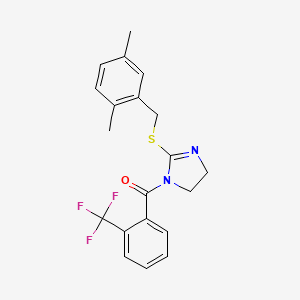

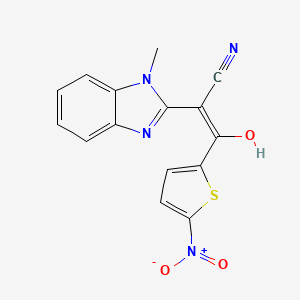

![1-[1-(1,2,3-benzothiadiazol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2683233.png)

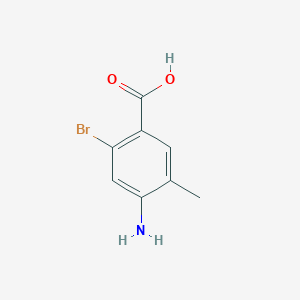

![4-[(4-Tert-butylcyclohexyl)methyl]pyridine](/img/structure/B2683239.png)